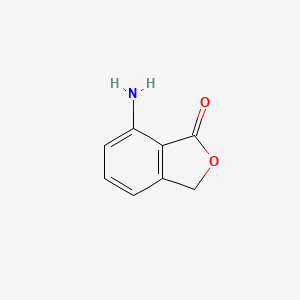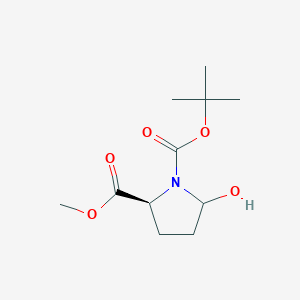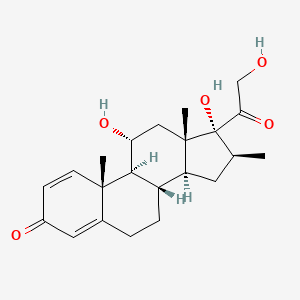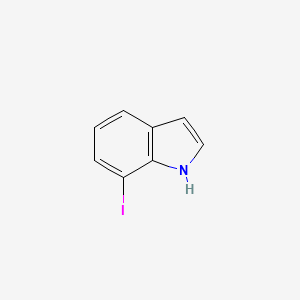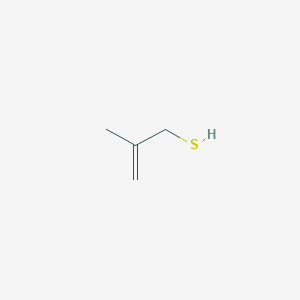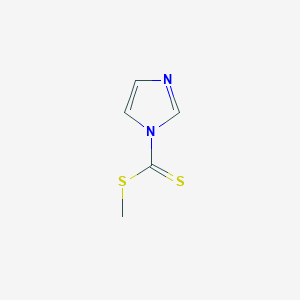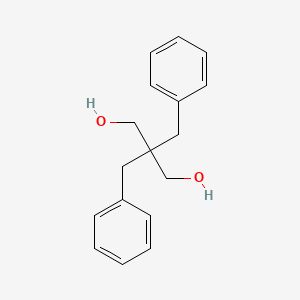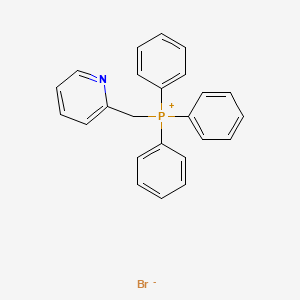
2-Piperazin-1-YL-quinoxaline
概要
説明
2-Piperazin-1-YL-quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of 2-Piperazin-1-YL-quinoxaline derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives via a one-pot multiple-component reaction under green conditions . Another study highlighted various synthetic routes to prepare quinoxaline and its derivatives .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives have been extensively studied . For example, one study reported the use of FeAl2O4 (hercynite) MNPs (magnetic nanoparticles) as a novel acid nanocatalyst for the synthesis of 2-Piperazin-1-YL-quinoxaline derivatives .科学的研究の応用
Hypoxic-Cytotoxic Agents
2-Piperazin-1-YL-quinoxaline derivatives, specifically those with piperazine derivatives, have shown potential as hypoxic-cytotoxic agents in cancer therapy. A study by Ortega et al. (2000) synthesized and tested various quinoxalinecarbonitrile 1,4-di-N-oxides derivatives, finding that certain piperazine derivatives, particularly a 7-chloro-3-(4-methylpiperazin-1-yl) derivative, were highly potent (Ortega et al., 2000).
Anti-Inflammatory and Histamine Receptor Ligands
Compounds based on 2-piperazin-1-yl-quinoxaline have been explored for their anti-inflammatory properties and as histamine H4 receptor ligands. Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a lead structure for H4R ligands and found that specific derivatives exhibited significant anti-inflammatory properties in in vivo studies (Smits et al., 2008).
Antitumor Agents
A series of 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents were synthesized by Mamedov et al. (2022) and showed promising activity against a range of cancer lines. These compounds demonstrated selective cytotoxic effects against human lung adenocarcinoma cells, suggesting potential as novel antitumor agents (Mamedov et al., 2022).
Drug-Like Small Molecules Synthesis
Rao et al. (2016) synthesized a series of novel drug-like small molecules based on quinoxaline with amino substitution at C-2. These molecules, prepared via reactions involving 2-phenyl-3-(piperazin-1-yl)quinoxaline, offer an efficient strategy for producing quinoxaline derivatives with potential pharmacological applications (Rao et al., 2016).
Pharmacological Agents Development
Marganakop et al. (2022) synthesized novel quinoline containing 3-piperazin-1-yl-benzo[d]isothiazole and benzo[d]isoxazoles. These compounds were analyzed for in vitro antimicrobial activity and showed potential as novel antimicrobial quinoline derivatives (Marganakop et al., 2022).
Safety and Hazards
将来の方向性
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Thus, 2-piperazinyl quinoxaline linked isatin-based N-Mannich bases of metformin and/or thio/semicarbazones might be served as suitable candidates for further investigations to develop a new generation of multi-target cancer chemotherapy agents .
特性
IUPAC Name |
2-piperazin-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPOLSGTUYMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473782 | |
| Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-YL-quinoxaline | |
CAS RN |
55686-91-4 | |
| Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

